Isotopic Mass Shift of 5 Da Enables Chromatographic Co-Elution with Complete MS Resolution from Native CMPF
CMPF-d5 incorporates five deuterium atoms at the 2, 2′, 3, 3, and 3 positions, yielding a molecular mass of 245.28 Da compared to 240.25 Da for unlabeled CMPF . This +5 Da mass shift ensures complete baseline resolution in the mass spectrometer while maintaining near-identical chromatographic retention time (co-elution) with the native analyte, a critical requirement for accurate isotope dilution quantification . In contrast, a +3 Da shift (e.g., CMPF-d3) offers less mass separation, increasing susceptibility to isotopic overlap when monitoring [M+H]+ or [M-H]- ions in complex biological matrices .
| Evidence Dimension | Mass shift from native CMPF |
|---|---|
| Target Compound Data | +5 Da (d5 labeling) |
| Comparator Or Baseline | CMPF-d3: +3 Da; unlabeled CMPF: 0 Da |
| Quantified Difference | 2 Da greater separation vs. CMPF-d3; 5 Da separation vs. unlabeled CMPF |
| Conditions | LC-MS/MS MRM analysis in negative ionization mode |
Why This Matters
A 5 Da mass shift reduces isotopic cross-talk between analyte and internal standard MRM channels, directly improving assay specificity and quantification accuracy in clinical metabolomics and uremic toxin monitoring.
